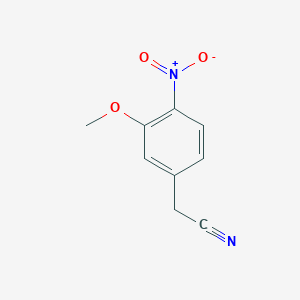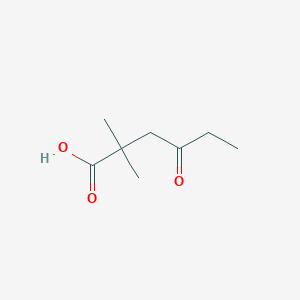
2,2-Dimethyl-4-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-oxohexanoic acid (DMHA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHA is a ketone derivative of valeric acid and is commonly used as a precursor to synthesize various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, 2,2-Dimethyl-4-oxohexanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2-Dimethyl-4-oxohexanoic acid can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-4-oxohexanoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and motivation. 2,2-Dimethyl-4-oxohexanoic acid has also been shown to increase heart rate and blood pressure, which can improve athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dimethyl-4-oxohexanoic acid has several advantages as a research tool. It is relatively easy to synthesize and is commercially available, making it accessible to researchers. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to using 2,2-Dimethyl-4-oxohexanoic acid in lab experiments. For example, it can be toxic at high doses and can cause adverse effects in some individuals.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dimethyl-4-oxohexanoic acid. One area of interest is the development of new antibiotics based on 2,2-Dimethyl-4-oxohexanoic acid. Another area of interest is the potential use of 2,2-Dimethyl-4-oxohexanoic acid as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid and its potential applications in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxohexanoic acid is a synthetic compound that has a wide range of potential applications in scientific research. It can be synthesized through a multistep process starting with valeric acid, and has been shown to have antimicrobial, antifungal, and antiparasitic properties, as well as antitumor and neuroprotective effects. While there are some limitations to using 2,2-Dimethyl-4-oxohexanoic acid in lab experiments, it has several advantages as a research tool and has numerous potential applications. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid and its potential applications in scientific research.
Synthesemethoden
2,2-Dimethyl-4-oxohexanoic acid can be synthesized through a multistep process starting with valeric acid, which is commercially available. The first step involves the conversion of valeric acid to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form N-methyl valeramide. The N-methyl valeramide is then oxidized using potassium permanganate to form 2,2-Dimethyl-4-oxohexanoic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-oxohexanoic acid has a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new antibiotics. 2,2-Dimethyl-4-oxohexanoic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, 2,2-Dimethyl-4-oxohexanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
15118-53-3 |
|---|---|
Produktname |
2,2-Dimethyl-4-oxohexanoic acid |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2,2-dimethyl-4-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
WCDLSRSKDWMPNQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(C)(C)C(=O)O |
Kanonische SMILES |
CCC(=O)CC(C)(C)C(=O)O |
Synonyme |
2,2-Dimethyl-4-oxohexanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
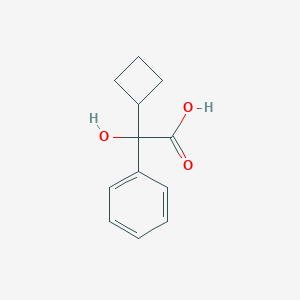
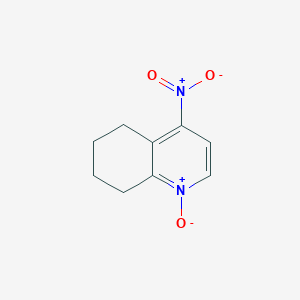
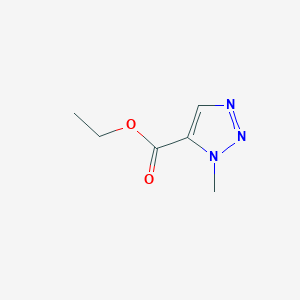
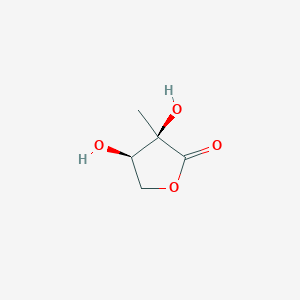
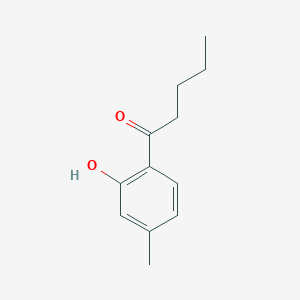
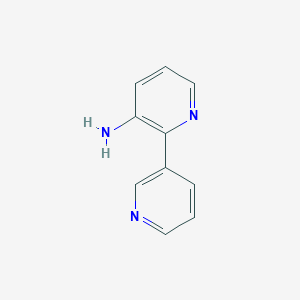
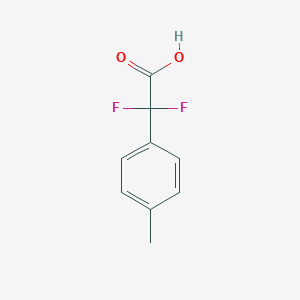
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
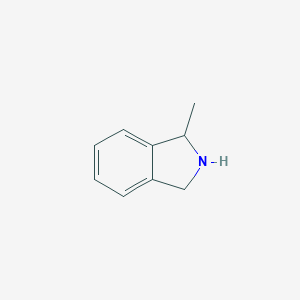
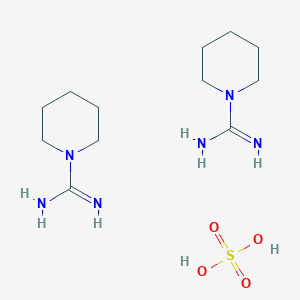
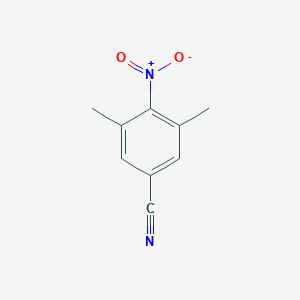
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)
